5- to 10-Fold Greater In Vitro and In Vivo Neuroleptic Potency Compared to Ciclindole
Flucindole exhibits a 5- to 10-fold increase in neuroleptic potency relative to its parent compound, ciclindole, across both in vitro and in vivo experimental paradigms [1][2]. This significant potency enhancement is attributed to the introduction of fluorine atoms at the 6 and 8 positions of the tetrahydrocarbazole core, which substantially alters the pharmacological profile compared to the non-fluorinated parent structure [1].
| Evidence Dimension | Potency enhancement factor (fold increase) |
|---|---|
| Target Compound Data | 5- to 10-fold more potent |
| Comparator Or Baseline | Ciclindole (reference potency baseline) |
| Quantified Difference | 5- to 10-fold increase |
| Conditions | In vitro receptor binding and in vivo neuroleptic assays |
Why This Matters
This quantitative potency differential directly impacts experimental design, dictating the required compound quantity for equivalent pharmacological effects and influencing the interpretation of dose-response relationships in comparative neuropharmacology studies.
- [1] Wikipedia. Flucindole. Retrieved April 23, 2026. View Source
- [2] Wood PL, McQuade PS. Ciclindole and flucindole: novel tetrahydrocarbazolamine neuroleptics. Prog Neuropsychopharmacol Biol Psychiatry. 1984;8(4-6):773-7. View Source
